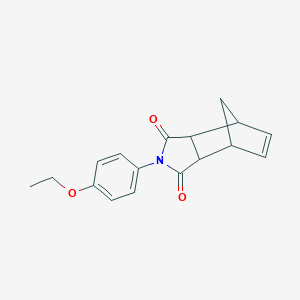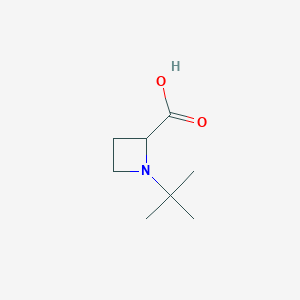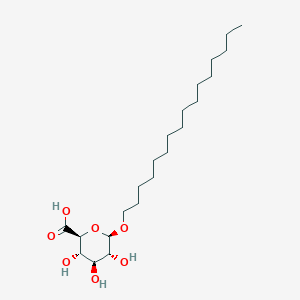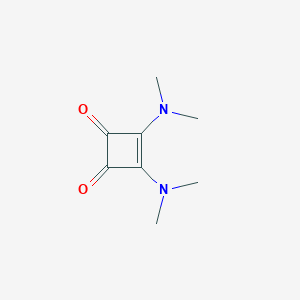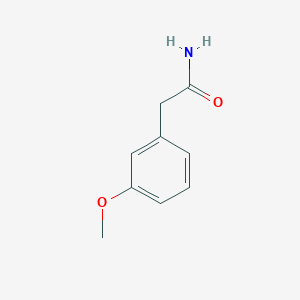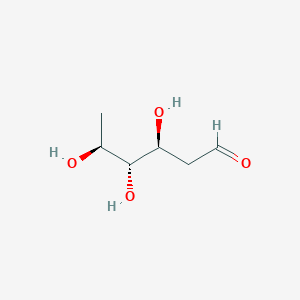
2-Deoxy-L-fucose
Vue d'ensemble
Description
2-Deoxy-2-fluoro-L-fucose is an L-fucose analog and a fucosylation inhibitor . It inhibits the de novo synthesis of GDP-fucose in mammalian cells . Fucosylation is a well-defined biomarker for progression in many human cancers, such as pancreatic and hepatocellular carcinoma .
Synthesis Analysis
The synthesis of 2-Deoxy-2-fluoro-L-fucose involves the inhibition of de novo synthesis of GDP-fucose in mammalian cells . It’s also reported that 2-Deoxy-2-fluoro-L-fucose inhibits the efficient production of short-chain fatty acids and is involved in cross-feeding microbial interactions .Molecular Structure Analysis
The molecular formula of 2-Deoxy-2-fluoro-L-fucose is C6H11FO4 . Its average mass is 166.148 Da and its monoisotopic mass is 166.064133 Da .Chemical Reactions Analysis
2-Deoxy-2-fluoro-L-fucose is a potent inhibitor of the plant cell elongation . After feeding plant seedlings with 2F-Fuc, this monosaccharide derivative is deacetylated and converted by the endogenous metabolic machinery into the corresponding nucleotide-sugar, which then efficiently inhibits Golgi-localized fucosyltransferases .Physical And Chemical Properties Analysis
2-Deoxy-2-fluoro-L-fucose has a molecular formula of C6H11FO4 . Its average mass is 166.148 Da and its monoisotopic mass is 166.064133 Da .Applications De Recherche Scientifique
Overview
L-Fucose, a natural deoxy hexose, has a variety of physiological effects and potential applications in the pharmaceutical, cosmetic, and food industries. Microbial synthesis via metabolic engineering is an efficient way to produce L-Fucose. Notably, a metabolically engineered Escherichia coli strain demonstrated high L-Fucose productivity with titers reaching up to 51.05 g/L in fed-batch cultivation. The synthesis was not significantly affected by lactose, and there was minimal residue of 2'-fucosyllactose throughout the cultivation processes, showing significant potential for industrial applications (Meng et al., 2023).
Biological Functions of Fucose in Mammals
Overview
Fucose is involved in various biological functions in mammals, including immunity and cancer. Fucose modifications have been implicated in developmental processes in mice and human disorders like leukocyte adhesion deficiency type II. The altered levels of fucosylated proteins serve as diagnostic tools for cancer. Furthermore, chemically modified fucose analogs can be used to alter fucose-dependent processes or as tools for understanding them (Schneider et al., 2017).
Engineering Escherichia coli for L-Fucose Production
Overview
The production of L-Fucose can be achieved by engineering Escherichia coli. Modifications to the strain genome allowed for efficient production of L-Fucose from 2′-fucosyllactose (2′-FL), demonstrating an efficient one-pot biosynthesis strategy. This makes large-scale industrial production of L-Fucose feasible, with a production of 16.7 g/L of L-Fucose in a fed-batch fermentation (Liu et al., 2019).
Fucose: Biosynthesis and Biological Function in Mammals
Overview
Fucose-containing glycans in mammals play crucial roles in various biological processes, including blood transfusion reactions, leukocyte-endothelial adhesion, and signaling by the Notch receptor family. Alterations in fucosylated oligosaccharides are observed in pathological processes like cancer and atherosclerosis. The deficiency of fucose leads to complex phenotypes in humans and mice, emphasizing the importance of fucosylated glycans and the biosynthetic processes leading to the formation of GDP-fucose (Becker & Lowe, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
A bacterial biosensor of fucose was validated with good sensitivity and precision . A biological method for quantifying fucose could be useful for nutraceutical and microbiological applications, as well as molecular diagnostics . The light-controlled release of 2-fluoro-l-fucose, an inhibitor of the root cell elongation, from a nitrobenzyl-caged derivative has also been studied .
Propriétés
IUPAC Name |
(3S,4R,5S)-3,4,5-trihydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFRNGYBHLBCMB-HCWXCVPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CC=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H](CC=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940809 | |
| Record name | 2,6-Dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxy-L-fucose | |
CAS RN |
19165-06-1 | |
| Record name | 2-Deoxy-L-fucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





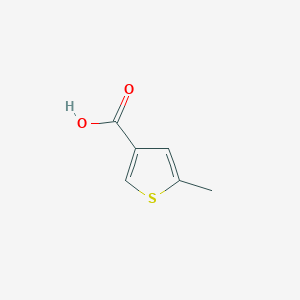

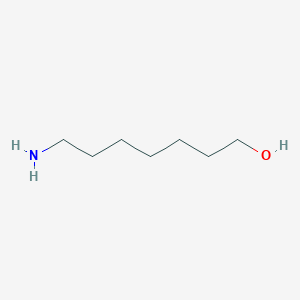
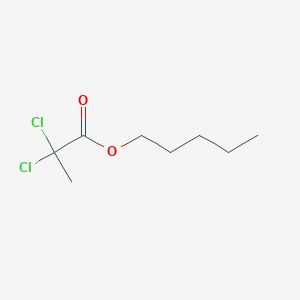
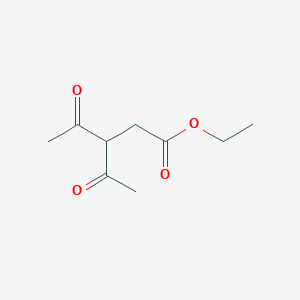
![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)
